molecular formula C16H22N2O2 B6502636 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide CAS No. 1428373-66-3

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide

Cat. No.: B6502636
CAS No.: 1428373-66-3
M. Wt: 274.36 g/mol
InChI Key: AUXDXRQGNBPFEJ-UHFFFAOYSA-N
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Description

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors. One common method involves the reaction of an azido compound with an alkene in the presence of a catalyst to form the azetidine ring.

    N-Benzylation: The introduction of the benzyl group can be achieved through nucleophilic substitution reactions. Benzyl halides are commonly used as the benzylating agents.

    N-Acylation: The acetyl group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    N-Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for N-benzylation, acetic anhydride for N-acylation, and isopropyl halides for N-isopropylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as antimicrobial coatings or gene transfection agents.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring’s strained structure may facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.

    N-benzylazetidine: A simpler azetidine derivative with a benzyl group.

    N-isopropylazetidine: An azetidine derivative with an isopropyl group.

Uniqueness

1-acetyl-N-benzyl-N-(propan-2-yl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential biological activity. The presence of the acetyl, benzyl, and isopropyl groups, along with the azetidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-acetyl-N-benzyl-N-propan-2-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)18(9-14-7-5-4-6-8-14)16(20)15-10-17(11-15)13(3)19/h4-8,12,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXDXRQGNBPFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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